N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a complex organic compound that belongs to the benzoxazole family.
Preparation Methods
The synthesis of N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often utilize metal catalysts, nanocatalysts, and ionic liquid catalysts to optimize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions: Reactions often involve solvents like ethanol, methanol, and dioxane, with catalysts such as BF3·Et2O.
Major Products: The major products formed depend on the specific reaction conditions but can include various substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzoxazole ring. Similar compounds include:
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- 3-chloro-N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
These compounds share similar core structures but differ in their specific functional groups, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C23H19ClN2O4 |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C23H19ClN2O4/c1-13-4-8-19-18(10-13)26-23(30-19)15-5-7-16(24)17(11-15)25-22(27)14-6-9-20(28-2)21(12-14)29-3/h4-12H,1-3H3,(H,25,27) |
InChI Key |
JUGRPQHTKYOIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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